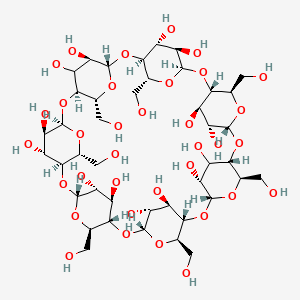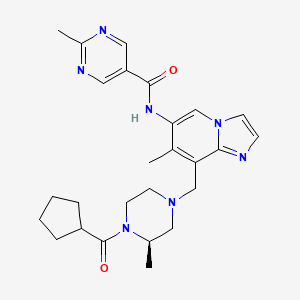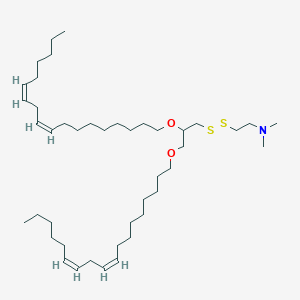
Hfu99sbd7V
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Las190792: is a novel bifunctional compound that acts as a muscarinic acetylcholine receptor antagonist and a β2-adrenoceptor agonist. It is being developed for the treatment of chronic respiratory diseases, such as chronic obstructive pulmonary disease (COPD) and asthma . This compound exhibits potent and sustained relaxant effects in human bronchi by targeting both muscarinic acetylcholine receptors and β2-adrenoceptors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of Las190792 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods: : Industrial production of Las190792 likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include rigorous quality control measures to meet regulatory standards for pharmaceutical compounds .
Análisis De Reacciones Químicas
Types of Reactions: : Las190792 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Las190792 has several scientific research applications, including:
Chemistry: Used as a model compound to study bifunctional receptor interactions.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Explored as a potential therapeutic agent for chronic respiratory diseases, demonstrating anti-inflammatory and bronchodilatory effects
Industry: Potential use in the development of new inhalation therapies for respiratory conditions
Mecanismo De Acción
Las190792 exerts its effects by simultaneously antagonizing muscarinic acetylcholine receptors and agonizing β2-adrenoceptors. This dual action leads to bronchodilation and anti-inflammatory effects. The compound increases cyclic adenosine monophosphate (cAMP) levels, leading to relaxation of bronchial smooth muscle and inhibition of inflammatory mediator release .
Comparación Con Compuestos Similares
Las190792 is compared with other similar compounds such as batefenterol, tiotropium, indacaterol, and olodaterol. It is unique due to its dual action as both a muscarinic antagonist and a β2-adrenoceptor agonist, providing a more comprehensive therapeutic effect .
Similar Compounds
Batefenterol: Another bifunctional compound with similar receptor targets.
Tiotropium: A muscarinic antagonist used for bronchodilation.
Indacaterol: A β2-adrenoceptor agonist with long-lasting effects.
Olodaterol: Another β2-adrenoceptor agonist used for respiratory conditions
Las190792 stands out due to its potent and sustained effects, making it a promising candidate for the treatment of chronic respiratory diseases .
Propiedades
Número CAS |
1347232-69-2 |
|---|---|
Fórmula molecular |
C39H43ClN4O9S2 |
Peso molecular |
811.4 g/mol |
Nombre IUPAC |
[4-[2-[[2-chloro-4-[[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]-5-methoxyphenyl]carbamoyloxy]ethyl-methylamino]cyclohexyl] 2-hydroxy-2,2-dithiophen-2-ylacetate |
InChI |
InChI=1S/C39H43ClN4O9S2/c1-44(24-7-9-25(10-8-24)53-37(48)39(50,33-5-3-17-54-33)34-6-4-18-55-34)15-16-52-38(49)42-29-20-32(51-2)23(19-28(29)40)21-41-22-31(46)26-11-13-30(45)36-27(26)12-14-35(47)43-36/h3-6,11-14,17-20,24-25,31,41,45-46,50H,7-10,15-16,21-22H2,1-2H3,(H,42,49)(H,43,47)/t24?,25?,31-/m0/s1 |
Clave InChI |
SNXJYSXRLKUBSZ-DKVSQIIISA-N |
SMILES isomérico |
CN(CCOC(=O)NC1=C(C=C(C(=C1)OC)CNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)C4CCC(CC4)OC(=O)C(C5=CC=CS5)(C6=CC=CS6)O |
SMILES canónico |
CN(CCOC(=O)NC1=C(C=C(C(=C1)OC)CNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)C4CCC(CC4)OC(=O)C(C5=CC=CS5)(C6=CC=CS6)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[4-[3-(2,4-diamino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)propyl]benzoyl]amino]pentanedioic acid](/img/structure/B11935744.png)


![Methyl (4S,5Z,6S)-5-ethylidene-4-(2-oxo-2-{[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-YL]methoxy}ethyl)-6-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}-4,6-dihydropyran-3-carboxylate](/img/structure/B11935758.png)

![N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]-4-[4-[7-[1-[3-(2,6-dioxopiperidin-3-yl)-4-oxo-1,2,3-benzotriazin-6-yl]piperidine-4-carbonyl]-7-azaspiro[3.5]nonan-2-yl]piperazin-1-yl]benzamide](/img/structure/B11935783.png)
![2-[2-Amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate](/img/structure/B11935787.png)
![5-benzyl-13-methyl-4-[2-(1H-pyrazol-4-yl)ethynyl]-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene](/img/structure/B11935803.png)
![(1R,5S)-3-[4-[5-methyl-2-[[2-methyl-4-(piperidine-1-carbonyl)phenyl]methoxy]phenyl]-1,3-thiazol-2-yl]-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B11935806.png)

![N-[(9-ethylcarbazol-3-yl)methyl]-1-methylbenzimidazol-2-amine](/img/structure/B11935817.png)



